molecular formula C3H4N2O B1669375 Cyanoacetamide CAS No. 107-91-5

Cyanoacetamide

Cat. No. B1669375
CAS RN: 107-91-5
M. Wt: 84.08 g/mol
InChI Key: DGJMPUGMZIKDRO-UHFFFAOYSA-N
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Description

Cyanoacetamide (2-Cyanoacetamide) is an organic compound. It is an acetic amide with a nitrile functional group . It appears as a white crystalline powder, odorless and highly soluble in water . It is used in spectrofluorimetric methods to determine the activity of antihistamine H1 receptor antagonistic drugs such as ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of Cyanoacetamide is C3H4N2O . It is an acetic amide with a nitrile functional group .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Cyanoacetamide is a light cream solid in its physical state . It has a molecular weight of 84.0767 .

Scientific Research Applications

Interstellar Chemistry

Cyanoacetamide is identified as a potential molecule in the interstellar medium, with studies focusing on its formation process under these conditions. Theoretical computations and experimental techniques like high-resolution laser-ablation molecular beam Fourier transform spectroscopy have been employed to study the formation of protonated cyanoacetamide, highlighting its significance in astrochemistry (Sanz-Novo et al., 2020).

Organic Synthesis

Cyanoacetamide and its derivatives are important reagents in fine organic synthesis. They are utilized in the synthesis of various heterocyclic systems, which are otherwise difficult to obtain. This includes its applications in the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing bioactive sulfonamide moieties. These compounds have been evaluated for their antimicrobial properties, showing promising results (Litvinov, 2000), (Darwish et al., 2014).

Synthesis of Heterocycles

Cyanoacetamide derivatives are crucial synthons in heterocyclic synthesis, facilitating the preparation of diverse and novel heterocyclic systems. This has significant implications in pharmaceuticals and materials science, providing pathways to synthesize compounds with potential applications in drugs and functional materials (Fadda et al., 2008).

Green Chemistry

Research has explored the use of cyanoacetamides in green chemistry, particularly in the synthesis of 1,2,3-triazoles and cyano-pyrazole derivatives using environmentally friendly energy sources like microwave and ultrasound irradiation. This approach highlights the compound's role in developing more sustainable chemical synthesis methods (Al‐Zaydi, 2009).

Industrial Applications

The synthesis of bioactive heterocyclic compounds incorporating cyanoacetamide demonstrates its utility in various industrial applications. These compounds have been shown to possess antimicrobial properties and serve as nonionic surface-active agents, indicating their potential in manufacturing drugs, pesticides, cosmetics, and more, contributing to the development of products that are biodegradable and environmentally friendly (El-Sayed et al., 2017).

Safety And Hazards

Cyanoacetamide is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Cyanoacetamide has been widely studied and more methods have been constructed for the synthesis of this type of compound, including the Vilsmeier reaction of cyclopropane derivatives, the Vilsmeier–Haack reaction of cyclopropane derivatives, aldol-like cyclocondensation of aryl aminoketones, [2 + 2] cyclization, [1 + 2 + 3] cyclization, [3 + 3] cyclization, and rearrangement or aryl migration .

properties

IUPAC Name

2-cyanoacetamide
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InChI

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6)
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InChI Key

DGJMPUGMZIKDRO-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)C(=O)N
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Molecular Formula

C3H4N2O
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DSSTOX Substance ID

DTXSID2051552
Record name 2-Cyanoacetamide
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Molecular Weight

84.08 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Cyanoacetamide
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Boiling Point

BP: DECOMPOSES
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Solubility

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL
Record name CYANOACETAMIDE
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Product Name

2-Cyanoacetamide

Color/Form

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER

CAS RN

107-91-5
Record name Cyanoacetamide
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Melting Point

119.5 °C
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Synthesis routes and methods I

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
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Synthesis routes and methods II

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
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Synthesis routes and methods III

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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